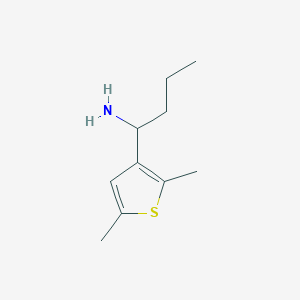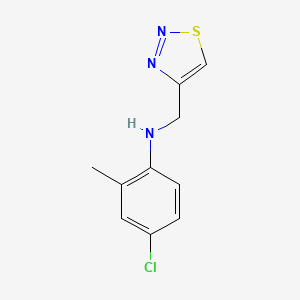
1-Butylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring substituted with a butyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-Butylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring. The subsequent introduction of the butyl group and the aldehyde functional group can be achieved through various organic transformations, such as alkylation and oxidation reactions .
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the desired product. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
1-Butylcyclopropane-1-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as nucleophiles such as amines and halides. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Butylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its reactive aldehyde group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Butylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects. The cyclopropane ring imparts conformational rigidity to the molecule, which can influence its binding affinity and specificity for target proteins .
Comparison with Similar Compounds
1-Butylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as cyclopropanecarboxaldehyde and cyclopropylmethyl ketone. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the butyl group in this compound distinguishes it from other cyclopropane derivatives, potentially leading to unique chemical and biological properties .
Similar compounds include:
- Cyclopropanecarboxaldehyde
- Cyclopropylmethyl ketone
- Cyclopropylamine
These compounds can serve as useful references for understanding the reactivity and applications of this compound in various scientific contexts .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-butylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-2-3-4-8(7-9)5-6-8/h7H,2-6H2,1H3 |
InChI Key |
BCBHJAJFFZMFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



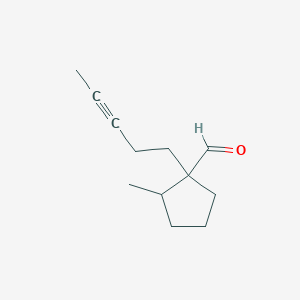
amine](/img/structure/B13276354.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
![5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13276375.png)
amine](/img/structure/B13276379.png)
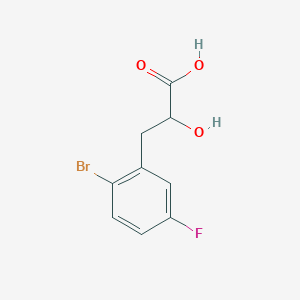

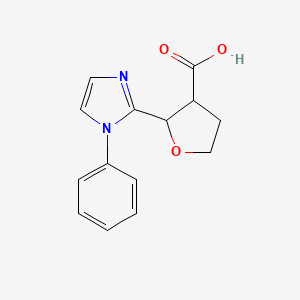
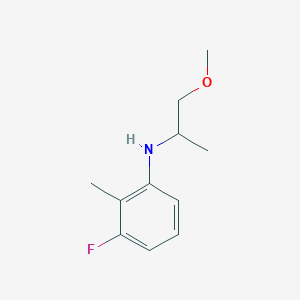

![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)
